Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket.
Fluoroform is a member of fluoromethanes. It has a role as a refrigerant.
Trifluoromethane
CAS No.: 75-46-7
Cat. No.: VC1604465
Molecular Formula: CHF3
Molecular Weight: 70.014 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75-46-7 |
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Molecular Formula | CHF3 |
Molecular Weight | 70.014 g/mol |
IUPAC Name | fluoroform |
Standard InChI | InChI=1S/CHF3/c2-1(3)4/h1H |
Standard InChI Key | XPDWGBQVDMORPB-UHFFFAOYSA-N |
SMILES | C(F)(F)F |
Canonical SMILES | C(F)(F)F |
Boiling Point | -82.1 °C -82.0 °C -84.4 °C |
Colorform | Colorless gas Liquefied gas |
Melting Point | -155.1 °C -155.18 °C -155 °C |
Introduction
Chemical Identification and Structure
Trifluoromethane is a halogenated methane compound with one hydrogen atom and three fluorine atoms attached to a carbon atom. Its fundamental identification parameters are presented in Table 1.
Table 1: Basic Identification Parameters of Trifluoromethane
Parameter | Value |
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IUPAC Name | Trifluoromethane |
Chemical Formula | CHF₃ |
CAS Registry Number | 75-46-7 |
Molecular Mass | 70.01 g/mol |
Other Names | Fluoroform, Carbon trifluoride, HFC-23, Methane trifluoro-, Arcton 1 |
InChI | InChI=1S/CHF3/c2-1(3)4/h1H |
InChIKey | XPDWGBQVDMORPB-UHFFFAOYSA-N |
SMILES Notation | C(F)(F)F |
Canonical SMILES | FC(F)F |
Trifluoromethane consists of a tetrahedral structure with the carbon atom at the center, bonded to three fluorine atoms and one hydrogen atom . The strong carbon-fluorine bonds contribute to its stability and low reactivity under standard conditions .
Physical and Chemical Properties
Trifluoromethane exists as a gas at room temperature due to its low boiling point. Its physical and chemical properties are crucial for understanding its behavior in various applications and environmental contexts.
Table 2: Physical and Chemical Properties of Trifluoromethane
The compound's low boiling and melting points reflect its weak intermolecular forces, consistent with its small molecular size and symmetric structure . These properties make it suitable for specialized applications such as ultra-low temperature refrigeration systems .
Production and Synthesis
Industrial Production
Trifluoromethane is primarily produced as an unintentional byproduct during the manufacture of chlorodifluoromethane (HCFC-22 or CHClF₂), which is used as a refrigerant and as a chemical feedstock for manufacturing synthetic polymers . The production process involves halogen exchange reactions where chlorine is replaced by fluorine, with several factors affecting the generation of trifluoromethane including temperature, pressure, feed rates, catalyst concentration, and catalyst deactivation .
Recent Synthetic Approaches
Recent research has focused on utilizing trifluoromethane as a reagent for nucleophilic trifluoromethylation. A significant breakthrough was reported in 2023, where researchers developed a method for ex-situ generation of trifluoromethyl anion (CF₃⁻) from fluoroform (CF₃H) . This innovation involves:
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A devised flow dissolver for rapid biphasic mixing of gaseous CF₃H and liquid reagents
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Structural optimization through computational fluid dynamics (CFD)
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Direct use of the generated CF₃⁻ for synthesizing diverse trifluoromethylated compounds
This development is particularly significant because it overcomes the fundamental limitation of CF₃⁻'s short lifetime, which previously required it to be generated in the presence of a stabilizer or reaction partner (in-situ method) .
Applications and Uses
Trifluoromethane has several industrial and research applications, though its use is increasingly restricted due to environmental concerns.
Industrial Applications
The primary applications of trifluoromethane include:
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Ultra-low temperature refrigeration in specialized storage and manufacturing processes
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Chemical feedstock for producing other fluorinated compounds
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Specialized uses in the semiconductor industry
Research Applications
In chemical research, trifluoromethane serves as:
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A precursor for nucleophilic trifluoromethylation reactions, which are important in pharmaceutical and agrochemical synthesis
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A reagent for introducing the trifluoromethyl (CF₃) group into organic molecules, which can improve therapeutic efficacy, permeability, metabolic stability of drug molecules, and binding affinity against proteins
The trifluoromethyl group has gained importance in medicinal chemistry due to its ability to enhance drug properties . Nucleophilic trifluoromethylation using fluoroform provides a more atom- and step-economical approach compared to other methods that rely on more complex reagents .
Environmental Impact
Table 3: Environmental Impact Parameters of Trifluoromethane
With a 100-year global warming potential of 14,800, trifluoromethane is significantly more potent than carbon dioxide at trapping heat in the atmosphere . This means that one kilogram of trifluoromethane released into the atmosphere will trap 14,800 times more heat over a 100-year period compared to one kilogram of carbon dioxide .
Emissions Trends
Historical emissions of trifluoromethane have shown significant variations as countries implemented control measures and as HCFC-22 production patterns changed. Key emission trends include:
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Global emissions "plateaued" during 1997-2003, followed by a rapid ~50% increase to a peak of 15.0 (+1.3/-1.2) Gg/yr in 2006
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After 2006, emissions declined rapidly to 8.6 (+0.9/-1.0) Gg/yr in 2009, the lowest annual emission in 15 years
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In China, emissions reached a peak of 10.5 ± 1.8 Gg/yr (155 ± 27 Tg/y CO₂-eq) in 2006, decreasing to 7.3 ± 1.3 Gg/yr (108 ± 19 Tg/yr CO₂-eq) in 2008 and 2009
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Recent measurements in eastern China indicate emissions of 6.7 ± 3.1 Gg yr⁻¹ during 2021-2023, equivalent to 98 Tg-CO₂ yr⁻¹ or 0.7% of China's annual greenhouse gas emissions in 2021
Regulatory Controls
Due to its significant environmental impact, trifluoromethane is subject to increasing regulatory controls:
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The Kigali Amendment to the Montreal Protocol requires parties to ensure that their emissions of HFC-23 are destroyed to the extent practicable using approved technologies
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The U.S. Environmental Protection Agency (EPA) has established requirements that, as of October 1, 2022, no more than 0.1 percent of HFC-23 created on a facility line may be emitted
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These control measures are expected to abate cumulative emissions of more than 7,000 metric tons of HFC-23 (equivalent to more than 3.7 million metric tons of carbon dioxide) from 2022 through 2050
Research Developments
Nucleophilic Trifluoromethylation
Significant research has focused on developing efficient methods for nucleophilic trifluoromethylation using trifluoromethane as a precursor. Traditional methods often required ozone-depleting trifluoromethyl halides, making trifluoromethane an attractive alternative due to its low toxicity and non-ozone-depleting nature .
Recent advances include:
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